4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(5-bromothiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S2/c7-4-2-1-3(13-4)5-9-10-6(12)11(5)8/h1-2H,8H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFSDTHJIZWZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-thiophenecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The bromothienyl group can be reduced under specific conditions to yield the corresponding thiophene derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiophene derivatives.
Substitution: N-substituted triazole derivatives.
Scientific Research Applications
Chemistry: 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further investigation in medicinal chemistry.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent and as a lead compound for the development of anticancer drugs. Its interactions with specific enzymes and receptors are of particular interest.
Industry: In the industrial sector, this compound is used in the development of new materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but its ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 5-bromo-2-thienyl substituent. Key analogs and their distinguishing features include:
Biological Activity
4-amino-5-(5-bromo-2-thienyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazole derivatives. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula for this compound is C₆H₄BrN₄S, and it is characterized by a triazole ring fused with a thiophene ring, which enhances its reactivity and biological interactions.
Biological Activities
The compound exhibits a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against various pathogens.
- Anticancer Properties : Research indicates that this compound can inhibit the growth of cancer cell lines such as MCF-7 and A549. The mechanism involves disrupting microtubule formation and preventing tubulin polymerization .
- Enzyme Inhibition : It has been shown to inhibit several enzymes, including aromatase and alkaline phosphatases, which are crucial in various biochemical pathways related to cancer and other diseases .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound binds effectively to active sites of enzymes due to the presence of the triazole and thiol groups, facilitating hydrogen bond formation and enhancing its inhibitory effects .
Case Studies
- Anticancer Activity : A study evaluated the effect of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value lower than that of conventional chemotherapeutics. Further investigations revealed that the compound disrupts the microtubule network within cancer cells .
- Antibacterial Efficacy : In vitro tests against pathogenic bacteria demonstrated that this compound exhibited potent antibacterial activity. It was particularly effective against Gram-positive bacteria, suggesting its potential use as an antibiotic agent .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound Name | Biological Activity | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | <64.5 | Disrupts microtubule formation |
| 4-amino-5-(phenyl)-4H-1,2,4-triazole-3-thiol | Antimicrobial | >100 | Unknown |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Antiviral | 80 | Inhibits viral replication |
Synthesis Methods
The synthesis of this compound involves several routes including:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
